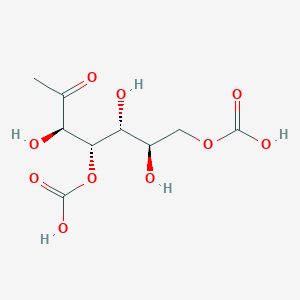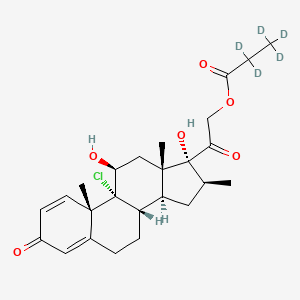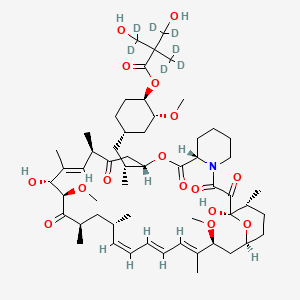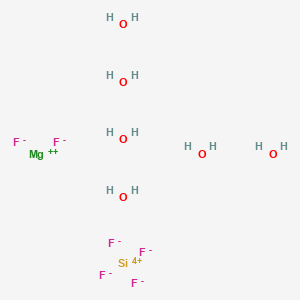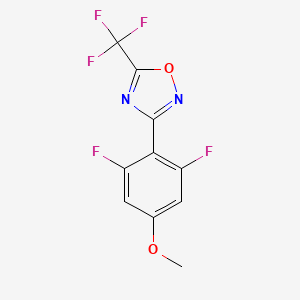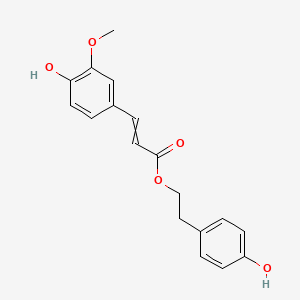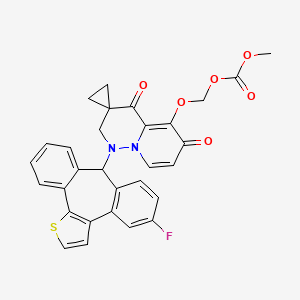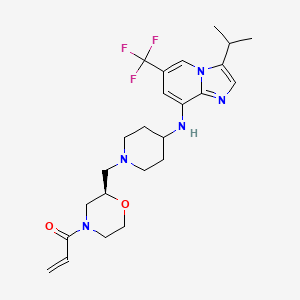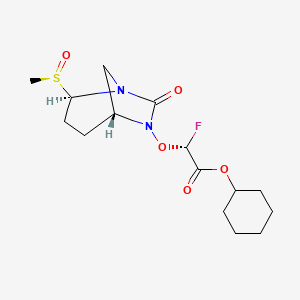
beta-Lactamase-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Lactamase-IN-6 is a compound that functions as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that provide resistance to beta-lactam antibiotics such as penicillins and cephalosporins by breaking down the beta-lactam ring present in these antibiotics . This compound is designed to inhibit these enzymes, thereby restoring the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-lactamase inhibitors, including Beta-Lactamase-IN-6, often involves the formation of complex structures such as diazabicyclooctane (DBO) and cyclic boronate . The synthetic routes typically include multiple steps involving the formation of key intermediates, followed by cyclization and functionalization reactions. Common reagents used in these reactions include boronic acids, amines, and various protecting groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of beta-lactamase inhibitors like this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Beta-Lactamase-IN-6 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Beta-Lactamase-IN-6 has a wide range of scientific research applications, including:
Mechanism of Action
Beta-Lactamase-IN-6 exerts its effects by binding to the active site of beta-lactamase enzymes, thereby inhibiting their activity . This prevents the breakdown of beta-lactam antibiotics, allowing them to effectively target and kill bacterial cells . The molecular targets of this compound include the serine residues in the active site of beta-lactamase enzymes, which are crucial for their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Beta-Lactamase-IN-6 include:
- Sulbactam
- Clavulanic acid
- Tazobactam
- Avibactam
- Vaborbactam
Uniqueness
This compound is unique in its structure and mechanism of action compared to other beta-lactamase inhibitors. It possesses a distinct chemical scaffold that allows for more effective inhibition of a broader range of beta-lactamase enzymes . Additionally, its stability and efficacy under various physiological conditions make it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C15H23FN2O5S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
cyclohexyl (2R)-2-fluoro-2-[[(2R,5R)-2-[(R)-methylsulfinyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]oxy]acetate |
InChI |
InChI=1S/C15H23FN2O5S/c1-24(21)12-8-7-10-9-17(12)15(20)18(10)23-13(16)14(19)22-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3/t10-,12-,13+,24-/m1/s1 |
InChI Key |
USWNHACQHYTNKS-RGOPNGEDSA-N |
Isomeric SMILES |
C[S@@](=O)[C@@H]1CC[C@@H]2CN1C(=O)N2O[C@@H](C(=O)OC3CCCCC3)F |
Canonical SMILES |
CS(=O)C1CCC2CN1C(=O)N2OC(C(=O)OC3CCCCC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


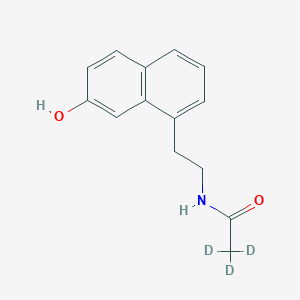
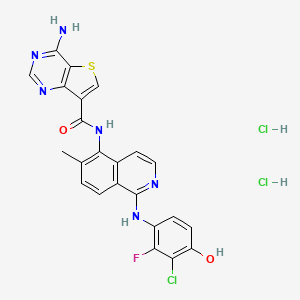
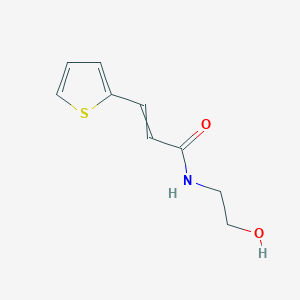
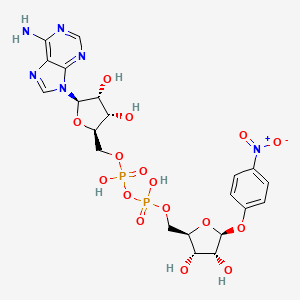
![5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B12428615.png)
